molecular formula C15H13ClN2S B2864245 2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole CAS No. 871562-33-3

2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole

Cat. No.: B2864245
CAS No.: 871562-33-3
M. Wt: 288.79
InChI Key: MFSNUETVIRAZOT-UHFFFAOYSA-N
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Description

2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzimidazole core structure Benzimidazole derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities . They are known to interact with various enzymes and receptors in the body, contributing to their broad spectrum of biological activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed pharmacological effects .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in cell division, protein synthesis, and signal transduction, among others .

Pharmacokinetics

Benzimidazole derivatives are generally well absorbed and widely distributed in the body . They are metabolized by various enzymes in the liver and excreted primarily in the urine . These properties can significantly impact the bioavailability of the compound .

Result of Action

Benzimidazole derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include inhibition of enzyme activity, disruption of cell division, and modulation of signal transduction pathways, among others .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or tissues . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with 3-chlorobenzyl chloride in the presence of a strong base such as potassium hydroxide. The reaction is conducted at elevated temperatures, usually around 80°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the 3-chlorobenzylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1H-benzo[d]imidazole
  • 3-chlorobenzyl chloride
  • 2-mercaptobenzimidazole

Uniqueness

2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole is unique due to the presence of both the benzimidazole core and the 3-chlorobenzylthio group. This combination enhances its chemical reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c16-12-5-3-4-11(8-12)9-19-10-15-17-13-6-1-2-7-14(13)18-15/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSNUETVIRAZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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